![molecular formula C26H27BrN2O3 B14255843 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide CAS No. 364748-53-8](/img/structure/B14255843.png)
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom, a dimethylphenyl group, a methoxyphenyl group, and a benzamide core
Vorbereitungsmethoden
The synthesis of 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzamide core: This can be achieved through the reaction of 2-bromobenzoic acid with an appropriate amine under acidic conditions to form the benzamide.
Introduction of the dimethylphenyl group: This step involves the reaction of the benzamide with 2,6-dimethylaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.
Addition of the methoxyphenyl group: The final step involves the reaction of the intermediate product with 4-methoxyaniline under similar coupling conditions to form the final compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of automated synthesis equipment to scale up the production process.
Analyse Chemischer Reaktionen
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives. For example, the amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, boronic acids, and various bases. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide has several scientific research applications:
Medicinal chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting specific enzymes or receptors.
Material science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Biological research: The compound can be used as a probe to study biological processes, such as enzyme activity or protein interactions.
Wirkmechanismus
The mechanism of action of 2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide depends on its specific application. In medicinal chemistry, the compound may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Vergleich Mit ähnlichen Verbindungen
2-bromo-N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-N-(4-methoxyphenyl)benzamide can be compared with other benzamide derivatives, such as:
2-bromo-N-methylbenzamide: This compound lacks the dimethylphenyl and methoxyphenyl groups, making it less complex and potentially less selective in its biological activity.
N-(4-fluorophenyl)-2-bromobenzamide: This compound contains a fluorine atom instead of a methoxy group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique properties and applications.
Eigenschaften
CAS-Nummer |
364748-53-8 |
|---|---|
Molekularformel |
C26H27BrN2O3 |
Molekulargewicht |
495.4 g/mol |
IUPAC-Name |
2-bromo-N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-N-(4-methoxyphenyl)benzamide |
InChI |
InChI=1S/C26H27BrN2O3/c1-17-9-8-10-18(2)23(17)28-25(31)26(3,4)29(19-13-15-20(32-5)16-14-19)24(30)21-11-6-7-12-22(21)27/h6-16H,1-5H3,(H,28,31) |
InChI-Schlüssel |
OHEBITXQPLTFFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)(C)N(C2=CC=C(C=C2)OC)C(=O)C3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


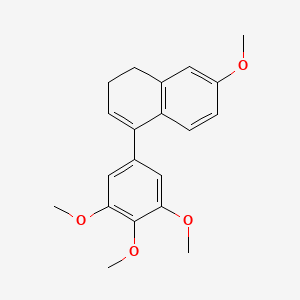
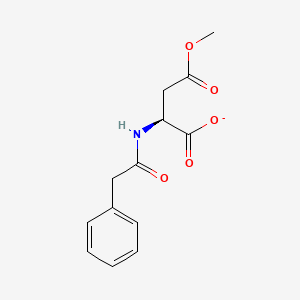
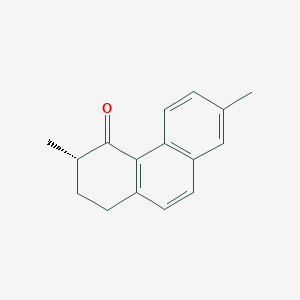
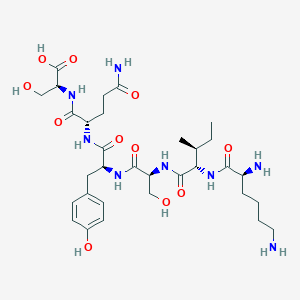
![Acetic acid;4-[3-[chloro(dimethyl)silyl]propyl]-2-methoxyphenol](/img/structure/B14255784.png)
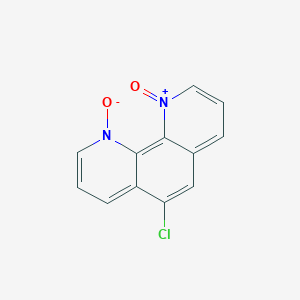
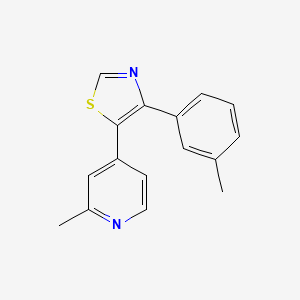
![gold;2-[4-[2-(4-nitrophenyl)ethynyl]phenyl]ethynyl-triphenylphosphanium](/img/structure/B14255806.png)
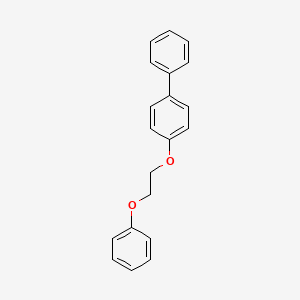
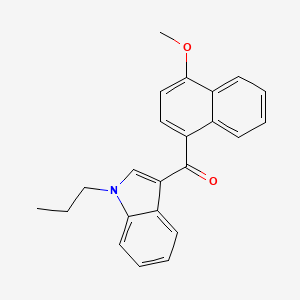
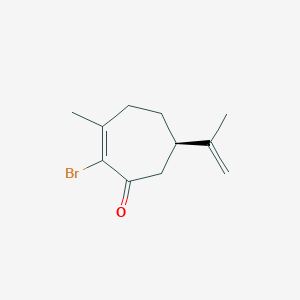
![1,1,2,2,3,3,4,4,4-Nonafluoro-N-[2-methyl-1-(pyrrolidin-1-yl)propylidene]butane-1-sulfonamide](/img/structure/B14255836.png)


